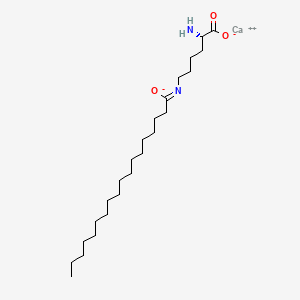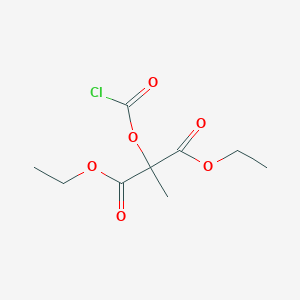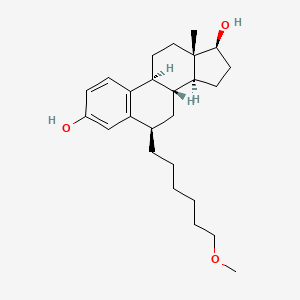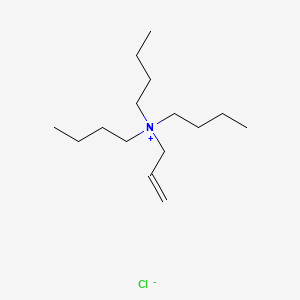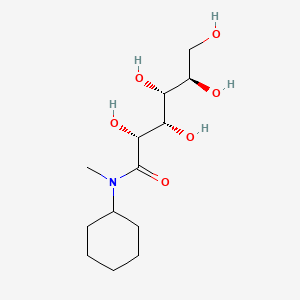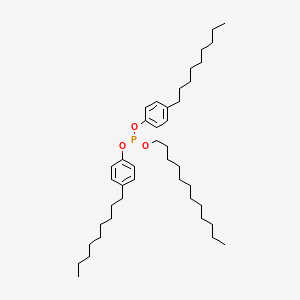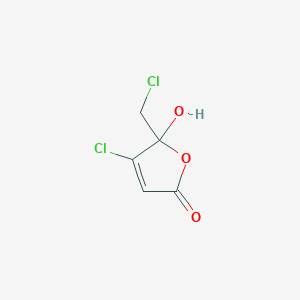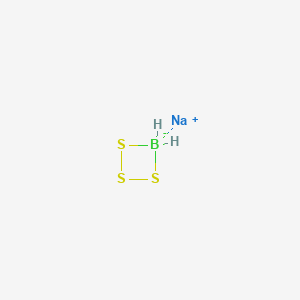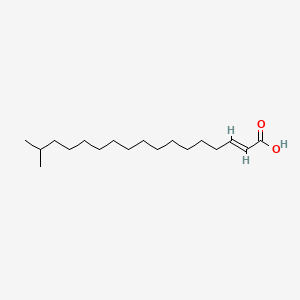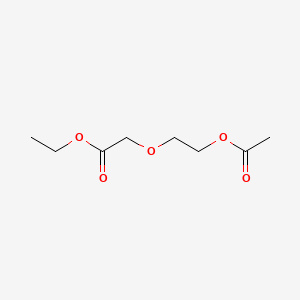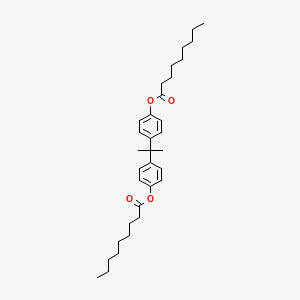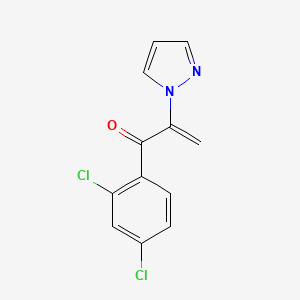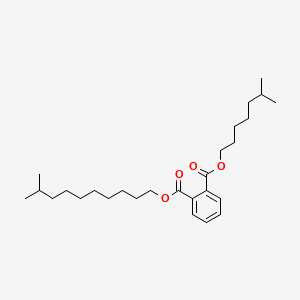
Isooctyl isoundecyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctyl isoundecyl phthalate is a high-molecular-weight phthalate ester commonly used as a plasticizer to enhance the flexibility and durability of plastic products . It is derived from the esterification of phthalic acid with isomeric octyl and undecyl alcohols . This compound is widely used in various industrial applications, including the production of plastic coatings, furnishings, and food wrappers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isooctyl isoundecyl phthalate typically involves the esterification of phthalic anhydride with isooctyl and isoundecyl alcohols in the presence of a catalyst, such as concentrated sulfuric acid . The reaction is carried out at temperatures ranging from 0 to 150°C for 16-20 hours . After the reaction, the catalyst and unreacted phthalic anhydride are neutralized with an alkaline solution, and the product is purified through washing and filtration .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, including phthalic anhydride and excess isooctyl and isoundecyl alcohols, are added to a reaction kettle. The reaction mixture is heated and stirred continuously to ensure complete esterification . After the reaction, the product is purified using techniques such as distillation and filtration to remove impurities and recover unreacted alcohols .
Chemical Reactions Analysis
Types of Reactions
Isooctyl isoundecyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include phthalic acid, phthalic anhydride, and various substituted derivatives of this compound .
Scientific Research Applications
Isooctyl isoundecyl phthalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isooctyl isoundecyl phthalate involves its interaction with nuclear receptors and endocrine pathways . It can disrupt hormone synthesis, transport, and metabolism, leading to potential endocrine-disrupting effects . The compound may also induce oxidative stress and DNA damage, contributing to its toxicological effects .
Comparison with Similar Compounds
Similar Compounds
Diisodecyl phthalate (DIDP): A commonly used plasticizer with similar applications and properties.
Diisononyl phthalate (DINP): Another plasticizer with comparable uses but different molecular structure.
Di-(2-ethylhexyl) phthalate (DEHP): A widely studied phthalate with known health effects.
Uniqueness
Isooctyl isoundecyl phthalate is unique due to its specific combination of isooctyl and isoundecyl alcohols, which provide distinct physical and chemical properties compared to other phthalates . Its high molecular weight and specific ester structure contribute to its effectiveness as a plasticizer and its potential impact on human health .
Properties
CAS No. |
96532-80-8 |
|---|---|
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-O-(9-methyldecyl) 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-22(2)16-10-7-5-6-8-14-20-30-26(28)24-18-12-13-19-25(24)27(29)31-21-15-9-11-17-23(3)4/h12-13,18-19,22-23H,5-11,14-17,20-21H2,1-4H3 |
InChI Key |
ROPQCUSNKJJECC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


